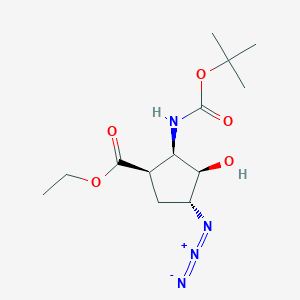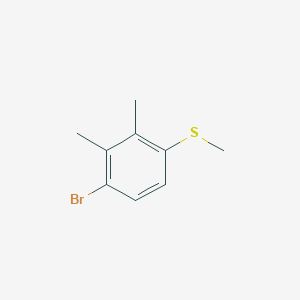![molecular formula C24H37ClNPPd B6320803 Chloro[(tri-tert-butylphosphine)-2-(2-aminobiphenyl)] palladium(II) CAS No. 1375325-71-5](/img/structure/B6320803.png)
Chloro[(tri-tert-butylphosphine)-2-(2-aminobiphenyl)] palladium(II)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloro[(tri-tert-butylphosphine)-2-(2-aminobiphenyl)] palladium(II) is a second-generation precatalyst containing a biphenyl-based ligand. This compound is widely used in various palladium-catalyzed cross-coupling reactions, including carbon-carbon, carbon-nitrogen, and carbon-oxygen bond formation reactions .
作用机制
Target of Action
Chloro[(tri-tert-butylphosphine)-2-(2-aminobiphenyl)] palladium(II), also known as P(t-Bu)3 Pd G2, is a second-generation precatalyst . Its primary targets are various organic compounds that participate in palladium-catalyzed cross-coupling reactions .
Mode of Action
P(t-Bu)3 Pd G2 interacts with its targets by acting as a catalyst in cross-coupling reactions . It facilitates the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds . The compound contains a biphenyl-based ligand, which plays a crucial role in these reactions .
Biochemical Pathways
The compound is involved in several biochemical pathways, including the Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling . These pathways are essential for the formation of various organic compounds.
Result of Action
The result of P(t-Bu)3 Pd G2’s action is the successful formation of new organic compounds through cross-coupling reactions . These reactions result in the formation of new C-C, C-N, and C-O bonds, enabling the synthesis of complex organic molecules .
Action Environment
The action of P(t-Bu)3 Pd G2 is influenced by various environmental factors. For instance, the compound is sensitive to moisture and should be stored under inert gas . The temperature and solvent used in the reaction can also significantly impact the compound’s efficacy and stability .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Chloro[(tri-tert-butylphosphine)-2-(2-aminobiphenyl)] palladium(II) typically involves the reaction of palladium chloride with tri-tert-butylphosphine and 2-aminobiphenyl under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets industrial standards .
化学反应分析
Types of Reactions
Chloro[(tri-tert-butylphosphine)-2-(2-aminobiphenyl)] palladium(II) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different palladium species.
Reduction: It can be reduced to lower oxidation states of palladium.
Substitution: The compound participates in substitution reactions where ligands are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include weak phosphate or carbonate bases, and the reactions are typically carried out at room temperature. The compound is also used in Stille reactions of aryl halides (bromides and chlorides) .
Major Products
The major products formed from these reactions include sterically hindered biaryls and chloropeptin I, among others .
科学研究应用
Chloro[(tri-tert-butylphosphine)-2-(2-aminobiphenyl)] palladium(II) has a wide range of scientific research applications:
相似化合物的比较
Similar Compounds
- Bis(tri-tert-butylphosphine)palladium(0)
- [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)
- Mesyl[(tri-tert-butylphosphine)-2-(2-aminobiphenyl)]palladium(II)
Uniqueness
Chloro[(tri-tert-butylphosphine)-2-(2-aminobiphenyl)] palladium(II) is unique due to its biphenyl-based ligand, which provides enhanced stability and reactivity in cross-coupling reactions. This makes it a preferred choice for synthesizing sterically hindered biaryls and other complex molecules .
属性
IUPAC Name |
chloropalladium(1+);2-phenylaniline;tritert-butylphosphane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N.C12H27P.ClH.Pd/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-10(2,3)13(11(4,5)6)12(7,8)9;;/h1-6,8-9H,13H2;1-9H3;1H;/q-1;;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNFQIYYEXFFGV-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C(C)(C)C)C(C)(C)C.C1=CC=C([C-]=C1)C2=CC=CC=C2N.Cl[Pd+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37ClNPPd |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl (1R*,2R*,3R*,5S*)-2-(9-fluorenylmethoxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6320742.png)
![Ethyl (1S*,2R*,3S*,5R*)-2-(tert-butoxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6320752.png)




![5-Bromo-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6320788.png)

![2,3-Bis[(N-2,6-diethylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6320802.png)


